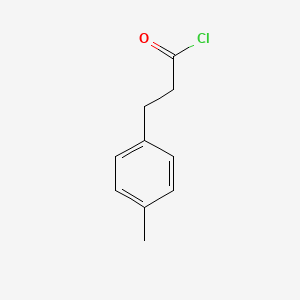

3-(4-Methylphenyl)propanoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOVXYKNXDTLTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 3 4 Methylphenyl Propanoyl Chloride

Established Synthetic Pathways for Acyl Halides

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. chemguide.co.uk These reactive compounds are rarely found in nature and are typically synthesized in the laboratory. The primary approach involves the substitution of the hydroxyl (-OH) group of a carboxylic acid with a chlorine atom. chemguide.co.ukchemguide.co.uk This transformation is crucial as acyl chlorides are significantly more reactive than their parent carboxylic acids, enabling a wider range of subsequent reactions. youtube.com

Synthesis from Corresponding Carboxylic Acidschemguide.co.ukchemguide.co.ukwikipedia.orglibretexts.org

The most prevalent method for preparing 3-(4-Methylphenyl)propanoyl chloride is through the reaction of 3-(4-methylphenyl)propanoic acid with a suitable chlorinating agent. This process hinges on converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by a chloride ion. chemistrysteps.comlibretexts.org

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. chemguide.co.ukwikipedia.org The reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. chemguide.co.ukyoutube.com The reaction can be accelerated by the addition of a catalyst, such as dimethylformamide (DMF) or pyridine (B92270). wikipedia.orgrsc.org

The mechanism commences with a nucleophilic attack by the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. youtube.comresearchgate.net This is followed by the departure of a chloride ion and subsequent deprotonation to form a reactive chlorosulfite intermediate. libretexts.orgjove.com The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. libretexts.orgyoutube.com Finally, the leaving group departs, yielding the acyl chloride. jove.com

General Reaction with Thionyl Chloride: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl chemguide.co.uk

Interactive Data Table: Comparison of Chlorinating Agents

| Reagent | Formula | Physical State | Byproducts | Separation |

| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl (gases) | Simplified due to gaseous byproducts, fractional distillation may still be needed. chemguide.co.uklibretexts.org |

| Phosphorus Trichloride (B1173362) | PCl₃ | Liquid | H₃PO₃ (liquid) | Fractional distillation required to separate from the acyl chloride. chemguide.co.uk |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃ (liquid), HCl (gas) | Fractional distillation required to separate from the liquid byproduct. chemguide.co.uk |

| Phosgene (B1210022) | COCl₂ | Gas | HCl, CO₂ (gases) | Advantageous due to gaseous byproducts. wikipedia.orgyoutube.com |

Phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) are also effective reagents for converting carboxylic acids to acyl chlorides. chemguide.co.ukkhanacademy.org

With PCl₅, the reaction is vigorous and produces phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. chemguide.co.ukchemguide.co.ukyoutube.com The acyl chloride is typically separated from the liquid POCl₃ by fractional distillation. chemguide.co.uk The formation of the highly stable P=O bond in phosphorus oxychloride helps to drive the reaction forward. jove.com

The reaction with PCl₃ is generally less dramatic than with PCl₅ because it does not produce HCl gas. chemguide.co.ukchemguide.co.uk It yields phosphorous acid (H₃PO₃) as a byproduct, which also requires separation from the acyl chloride via fractional distillation. chemguide.co.uklibretexts.org One mole of PCl₃ can react with three moles of the carboxylic acid. stackexchange.com

General Reaction with Phosphorus Pentachloride: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl chemguide.co.uk

General Reaction with Phosphorus Trichloride: 3R-COOH + PCl₃ → 3R-COCl + H₃PO₃ chemguide.co.uk

Phosgene (COCl₂), a highly reactive and toxic gas, can also be used to synthesize acyl chlorides from carboxylic acids. wikipedia.org The primary advantage of using phosgene is that the byproducts, hydrogen chloride (HCl) and carbon dioxide (CO₂), are both gases, which simplifies product isolation. wikipedia.orgyoutube.com However, due to its toxicity, thionyl chloride is often the preferred reagent for this transformation. wikipedia.org Industrially, phosgene is used in the production of propionyl chloride from propionic acid. wikipedia.orgwikipedia.org Catalysts, such as benzimidazole, can be employed to improve the reaction of monocarboxylic acids with phosgene. google.com

General Reaction with Phosgene: R-COOH + COCl₂ → R-COCl + HCl + CO₂ wikipedia.org

Advanced Methodologies and Kinetic Considerations in Acid Chloride Formation

Modern synthetic chemistry continues to seek more efficient and selective methods for acyl chloride formation, alongside a deeper understanding of the underlying reaction kinetics.

Kinetic Studies in Acylation Reaction Pathwaysnih.govbohrium.com

Kinetic studies provide crucial insights into the mechanisms and rate-determining steps of chemical reactions. For the formation of acyl chlorides from carboxylic acids using thionyl chloride, computational and theoretical studies, such as those using density functional theory (DFT), have been employed to model the reaction pathways. nih.govbohrium.com

These studies have revealed that for some carboxylic acids, the reaction can proceed through two competing pathways. nih.govbohrium.com These pathways are often enthalpy-controlled and involve cyclic transition states. nih.govbohrium.com The relative productivity of each pathway can be influenced by factors such as intramolecular hydrogen chloride transfer. nih.govbohrium.com Understanding these kinetic models is essential for optimizing reaction conditions to favor the desired product and improve yields. For instance, the first nucleophilic attack of a Grignard reagent on an acid chloride is known to be extremely fast and exothermic. youtube.com

Reactivity and Mechanistic Investigations of 3 4 Methylphenyl Propanoyl Chloride

Nucleophilic Acyl Substitution Reactions

Esterification Reactions

Esterification is a fundamental nucleophilic acyl substitution reaction where 3-(4-Methylphenyl)propanoyl chloride reacts with alcohols or phenols to form the corresponding esters.

The reaction of 3-(4-Methylphenyl)propanoyl chloride with alcohols is typically a vigorous and exothermic process that occurs readily at room temperature. hymasynthesis.comnih.gov The alcohol acts as the nucleophile, with the lone pair of electrons on the oxygen atom attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a hydrogen chloride (HCl) molecule, yielding the ester. hymasynthesis.com A base, such as pyridine (B92270) or triethylamine (B128534), can be added to neutralize the HCl byproduct. researchgate.net

The general reaction proceeds as follows:

Reactant 1: 3-(4-Methylphenyl)propanoyl chloride

Reactant 2: An alcohol (e.g., Ethanol)

Product 1: An ester (e.g., Ethyl 3-(4-methylphenyl)propanoate)

Product 2: Hydrogen Chloride

Table 1: Representative Esterification Reaction with an Alcohol

| Parameter | Details |

| Reactants | 3-(4-Methylphenyl)propanoyl chloride, Ethanol |

| Products | Ethyl 3-(4-methylphenyl)propanoate, Hydrogen Chloride |

| Typical Conditions | Reaction is often performed in an inert solvent like diethyl ether or dichloromethane at room temperature. A tertiary amine base (e.g., pyridine) is commonly added to scavenge the HCl produced. |

| Mechanism | Nucleophilic Addition-Elimination |

Similar to alcohols, phenols can react with 3-(4-Methylphenyl)propanoyl chloride to produce phenyl esters. However, the reaction with phenols is generally less vigorous than with alcohols because the nucleophilicity of the phenolic hydroxyl group is reduced by the electron-withdrawing nature of the attached benzene ring. reactory.appwalisongo.ac.id

To facilitate the reaction, it is often carried out in the presence of a base like pyridine or by first converting the phenol (B47542) to its more nucleophilic phenoxide salt using a base such as sodium hydroxide. ajol.infowalisongo.ac.id The reaction then proceeds via the standard nucleophilic addition-elimination mechanism to yield the corresponding phenyl ester and a chloride salt.

Table 2: Representative Esterification Reaction with a Phenol

| Parameter | Details |

| Reactants | 3-(4-Methylphenyl)propanoyl chloride, Phenol |

| Products | Phenyl 3-(4-methylphenyl)propanoate, Hydrogen Chloride |

| Typical Conditions | The reaction is often heated and conducted in the presence of a base (e.g., pyridine or NaOH) to increase the reaction rate. ajol.infowalisongo.ac.id |

| Mechanism | Nucleophilic Addition-Elimination |

Amidation Reactions

Amidation reactions involve the reaction of 3-(4-Methylphenyl)propanoyl chloride with ammonia or amines to form amides. These reactions are typically rapid and highly exothermic.

3-(4-Methylphenyl)propanoyl chloride reacts violently with a concentrated solution of ammonia to produce the primary amide, 3-(4-Methylphenyl)propanamide. The reaction mechanism is a nucleophilic addition-elimination, where ammonia serves as the nucleophile. rsc.org

Because hydrogen chloride is formed as a byproduct, which would react with the basic ammonia, two equivalents of ammonia are required for the reaction to proceed to completion. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl, forming ammonium chloride.

Table 3: Representative Amidation Reaction with Ammonia

| Parameter | Details |

| Reactants | 3-(4-Methylphenyl)propanoyl chloride, Ammonia (2 equivalents) |

| Products | 3-(4-Methylphenyl)propanamide, Ammonium chloride |

| Typical Conditions | The acyl chloride is typically added to a cold, concentrated aqueous solution of ammonia. |

| Mechanism | Nucleophilic Addition-Elimination |

The reaction with primary amines follows a similar pathway to the reaction with ammonia, yielding an N-substituted amide. For instance, reacting 3-(4-Methylphenyl)propanoyl chloride with a primary amine like benzylamine results in the formation of N-benzyl-3-(4-methylphenyl)propanamide.

As with ammonia, two equivalents of the primary amine are necessary. The first equivalent acts as the nucleophile, attacking the carbonyl carbon. The second equivalent of the amine acts as a base, reacting with the liberated HCl to form an ammonium salt. This prevents the protonation of the reacting amine, allowing the reaction to go to completion.

Table 4: Representative Amidation Reaction with a Primary Amine

| Parameter | Details |

| Reactants | 3-(4-Methylphenyl)propanoyl chloride, Benzylamine (2 equivalents) |

| Products | N-benzyl-3-(4-methylphenyl)propanamide, Benzylammonium chloride |

| Typical Conditions | The reaction is often carried out in a suitable solvent such as dichloromethane or toluene. |

| Mechanism | Nucleophilic Addition-Elimination |

Reaction with Secondary Amines

The reaction of 3-(4-methylphenyl)propanoyl chloride with secondary amines (R₂NH) proceeds through a nucleophilic addition-elimination mechanism, a characteristic reaction of acyl chlorides. chemguide.co.ukpearson.com The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This initial attack leads to the formation of a tetrahedral intermediate. chemguide.co.uk

Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating a chloride ion as the leaving group. chemguide.co.uk A second molecule of the secondary amine then acts as a base, removing a proton from the nitrogen atom to yield the final product, an N,N-disubstituted amide, and an ammonium chloride salt. chemguide.co.uk Due to the basic nature of amines, they neutralize the hydrogen chloride that is formed, which is why an excess of the amine or a separate base is often used. chemguide.co.uklibretexts.org

General Reaction Scheme:

| Reactant 1 | Reactant 2 | Key Mechanism Steps | Product Type |

| 3-(4-Methylphenyl)propanoyl chloride | Secondary Amine (e.g., Diethylamine) | 1. Nucleophilic attack by amine | N,N-disubstituted amide |

| 2. Formation of tetrahedral intermediate | |||

| 3. Elimination of chloride ion | |||

| 4. Deprotonation by a second amine molecule |

Hydrolysis Mechanisms

Acyl chlorides, including 3-(4-methylphenyl)propanoyl chloride, are readily hydrolyzed by water. embibe.com This reaction is another example of a nucleophilic acyl substitution. In the presence of water, the oxygen atom of a water molecule acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. vaia.com

This leads to the formation of a tetrahedral intermediate. The intermediate then eliminates a chloride ion, and a subsequent deprotonation of the oxonium ion by another water molecule or the released chloride ion yields the corresponding carboxylic acid, 3-(4-methylphenyl)propanoic acid, and hydrochloric acid. embibe.com The ease of this hydrolysis is attributed to the high reactivity of the acyl chloride functional group. embibe.com

Hydrolysis Reaction:

| Starting Material | Reagent | Intermediate | Final Products |

| 3-(4-Methylphenyl)propanoyl chloride | Water (H₂O) | Tetrahedral Adduct | 3-(4-Methylphenyl)propanoic acid |

| Hydrochloric acid (HCl) |

Electrophilic Aromatic Substitution Reactions

Friedel-Crafts Acylation

3-(4-Methylphenyl)propanoyl chloride is a key reagent in Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds with aromatic rings. savemyexams.comtutorchase.com This electrophilic aromatic substitution reaction involves the introduction of the 3-(4-methylphenyl)propanoyl group onto an aromatic substrate in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com The resulting products are aryl ketones, which are valuable intermediates in organic synthesis. organic-chemistry.orgimist.ma A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polysubstitution reactions. organic-chemistry.orglibretexts.org

Formation of Acylium Ions

The mechanism of Friedel-Crafts acylation begins with the reaction between 3-(4-methylphenyl)propanoyl chloride and the Lewis acid catalyst. masterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. tutorchase.com This coordination facilitates the cleavage of the carbon-chlorine bond, resulting in the formation of a highly reactive and resonance-stabilized electrophile known as an acylium ion. sigmaaldrich.comwikipedia.orgpearson.com The 3-(4-methylphenyl)propanoyl cation is the key electrophilic species that will be attacked by the electron-rich aromatic ring. wikipedia.orgmdpi.com

Generation of the Acylium Ion:

| Component | Role | Description |

| 3-(4-Methylphenyl)propanoyl chloride | Acylating Agent | Source of the acyl group. |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Activates the acyl chloride by complexing with the chlorine atom. khanacademy.org |

| 3-(4-Methylphenyl)propanoyl cation | Acylium Ion (Electrophile) | The reactive species that attacks the aromatic ring. It is stabilized by resonance. sigmaaldrich.compearson.com |

Regioselectivity in Aromatic Acylation

The regioselectivity of the Friedel-Crafts acylation—that is, the position on the aromatic ring where the acyl group attaches—is determined by the nature of the substituents already present on the aromatic substrate. imist.ma

Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy) on the aromatic ring direct the incoming acylium ion to the ortho and para positions. savemyexams.com

Deactivating Groups: Electron-withdrawing groups (e.g., nitro, carbonyl) deactivate the ring towards electrophilic attack and, if a reaction occurs, direct the incoming group to the meta position.

Halogens: Halogens are deactivating but are ortho-, para-directing.

Theoretical studies using methods like density functional theory (DFT) can predict the positional selectivity by analyzing the nucleophilicity at different positions of the aromatic ring. imist.ma For instance, in the acylation of toluene with 3-(4-methylphenyl)propanoyl chloride, the methyl group of toluene would direct the acylation primarily to the para position due to steric hindrance at the ortho positions.

Formation of Other Derivatives and Intermediates

The high reactivity of the acyl chloride group makes 3-(4-methylphenyl)propanoyl chloride a versatile starting material for the synthesis of various derivatives and complex intermediates. Beyond the amides and carboxylic acids already discussed, it can be converted into a range of other functional groups.

For example, reaction with alcohols in the presence of a base like pyridine yields the corresponding esters. It can also be used in the synthesis of more complex heterocyclic structures. For instance, Friedel-Crafts acylation is often the first step in multi-step syntheses, creating a ketone that can then be further modified. Research has shown the use of similar propionyl chloride derivatives in the synthesis of biologically active molecules like 1,3,4-oxadiazoles, where an initial Friedel-Crafts reaction sets the stage for subsequent cyclization reactions. researchgate.net The propargyl group, another important functional moiety, can also be introduced into molecules, and derivatives of propanoic acid are used as building blocks in these synthetic pathways. nih.gov Furthermore, transformations of related compounds have led to the synthesis of novel heterocycles like N-substituted derivatives of 1H-pyrrole-2,5-dione. mdpi.com

Thiosemicarbazide and Thiourea Derivatives

The reaction of 3-(4-methylphenyl)propanoyl chloride with thiosemicarbazide and its analogues represents a fundamental pathway to various heterocyclic and acyclic compounds. The primary reaction with thiosemicarbazide itself involves the nucleophilic attack of the terminal hydrazine nitrogen atom (N-1) on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a molecule of hydrogen chloride, yielding 1-[3-(4-methylphenyl)propanoyl]thiosemicarbazide. These acyl thiosemicarbazides are versatile intermediates in the synthesis of various biologically active heterocycles like thiadiazoles. researchgate.netresearchgate.net

Similarly, N-acyl thiourea derivatives are synthesized from 3-(4-methylphenyl)propanoyl chloride through a well-established two-step, one-pot condensation reaction. mdpi.comresearchgate.net The process begins with the reaction of the acyl chloride with a thiocyanate salt, such as ammonium thiocyanate, in an anhydrous solvent like acetone. This step forms a highly reactive intermediate, 3-(4-methylphenyl)propanoyl isothiocyanate, in situ. mdpi.comnih.gov This intermediate is not typically isolated but is immediately treated with a primary or secondary amine. The subsequent nucleophilic addition of the amine to the central carbon atom of the isothiocyanate group furnishes the corresponding N-[3-(4-methylphenyl)propanoyl]thiourea derivative. mdpi.com The reaction is driven by the high electrophilicity of the isothiocyanate carbon. arkat-usa.org

Table 1: Synthesis of Acyl Thiosemicarbazide and N-Acyl Thiourea Derivatives

| Reactant 1 | Reactant 2 | Intermediate (for Thiourea) | Product | Reaction Type |

| 3-(4-Methylphenyl)propanoyl chloride | Thiosemicarbazide | N/A | 1-[3-(4-Methylphenyl)propanoyl]thiosemicarbazide | Nucleophilic Acyl Substitution |

| 3-(4-Methylphenyl)propanoyl chloride | Ammonium Thiocyanate, then an Amine (R-NH₂) | 3-(4-Methylphenyl)propanoyl isothiocyanate | N-Alkyl/Aryl-N'-[3-(4-methylphenyl)propanoyl]thiourea | Nucleophilic Acyl Substitution followed by Nucleophilic Addition |

Isothiocyanate Derivatives

Acyl isothiocyanates are highly reactive and valuable synthons in organic chemistry, serving as precursors for a multitude of heterocyclic compounds. arkat-usa.org The synthesis of 3-(4-methylphenyl)propanoyl isothiocyanate is readily achieved through the reaction of 3-(4-methylphenyl)propanoyl chloride with a suitable thiocyanate salt. arkat-usa.org

The most common method involves treating the acyl chloride with salts like ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) in an anhydrous solvent, typically acetone. mdpi.comarkat-usa.org The reaction proceeds via a nucleophilic acyl substitution mechanism. The thiocyanate ion (NCS⁻) acts as the nucleophile, attacking the carbonyl carbon of 3-(4-methylphenyl)propanoyl chloride and displacing the chloride ion to form the target acyl isothiocyanate. The presence of an electron-withdrawing acyl group makes acyl isothiocyanates more reactive than their alkyl or aryl counterparts. arkat-usa.org These compounds possess two primary electrophilic centers—the carbonyl carbon and the thiocarbonyl carbon—making them susceptible to attack by various nucleophiles and key for constructing thiourea derivatives and other heterocycles. arkat-usa.org

Table 2: Synthesis of 3-(4-Methylphenyl)propanoyl Isothiocyanate

| Reactant 1 | Reactant 2 | Solvent | Product | Mechanism |

| 3-(4-Methylphenyl)propanoyl chloride | Ammonium Thiocyanate (NH₄SCN) or Potassium Thiocyanate (KSCN) | Anhydrous Acetone | 3-(4-Methylphenyl)propanoyl isothiocyanate | Nucleophilic Acyl Substitution |

Dithio Derivatives

The synthesis of dithio derivatives from 3-(4-methylphenyl)propanoyl chloride typically involves its reaction with dithiocarbamates, which are salts derived from the reaction of a secondary amine with carbon disulfide. nih.gov These reactions lead to the formation of S-acyl dithiocarbamates.

The general procedure involves the reaction of 3-(4-methylphenyl)propanoyl chloride with a pre-formed dithiocarbamate salt, such as a sodium or potassium N,N-dialkyldithiocarbamate, in a suitable solvent like acetone. researchgate.netresearchgate.net The mechanism is a direct nucleophilic acyl substitution. The dithiocarbamate anion, a potent sulfur nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This attack results in the formation of a tetrahedral intermediate which then collapses, expelling the chloride ion to yield the stable S-[3-(4-methylphenyl)propanoyl] dithiocarbamate derivative. researchgate.net This synthetic route is efficient for creating compounds that incorporate both an acyl group and a dithiocarbamate moiety.

Table 3: Synthesis of S-Acyl Dithiocarbamate Derivatives

| Reactant 1 | Reactant 2 | Solvent | Product | Reaction Type |

| 3-(4-Methylphenyl)propanoyl chloride | Sodium N,N-Dialkyldithiocarbamate | Acetone | S-[3-(4-Methylphenyl)propanoyl] N,N-dialkyldithiocarbamate | Nucleophilic Acyl Substitution |

Applications of 3 4 Methylphenyl Propanoyl Chloride in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesis Pathways

The utility of 3-(4-methylphenyl)propanoyl chloride as an intermediate is particularly notable in the pharmaceutical industry, where it contributes to the formation of biologically active molecules and key drug intermediates.

3-(4-Methylphenyl)propanoyl chloride is a key intermediate in the synthesis of various biologically active molecules. Its structural motif is found in several pharmacologically significant compounds, particularly in the class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of these molecules often involves the introduction of the 3-(4-methylphenyl)propanoyl group through reactions such as Friedel-Crafts acylation.

A prime example of its application is in the synthesis of Loxoprofen, a widely used NSAID. researchgate.netgoogle.comchemicalbook.comnih.gov Loxoprofen's chemical structure, 2-[4-(2-oxocyclopentyl-1-ylmethyl)phenyl]propanoic acid, highlights the importance of the substituted phenylpropanoic acid backbone, for which 3-(4-methylphenyl)propanoyl chloride is a direct precursor. google.comgoogle.com The synthesis of Loxoprofen and its derivatives often involves the reaction of a compound containing the 4-methylphenyl group with a propanoyl derivative, a role readily fulfilled by 3-(4-methylphenyl)propanoyl chloride. researchgate.netgoogle.com

The following table outlines the key reactants and products in the synthesis of Loxoprofen intermediates, where 3-(4-methylphenyl)propanoyl chloride or its derivatives are implicated.

| Reactant 1 | Reactant 2 | Product | Application |

| Benzene | 3-(4-Methylphenyl)propanoyl chloride | 1-phenyl-3-(p-tolyl)propan-1-one | Key intermediate for NSAIDs |

| Substituted Benzene | Propanoyl chloride | p-Methylpropiophenone | Precursor to 2-(4-methylphenyl)propanoic acid |

| 2-(4-bromomethylphenyl) propionic acid | 2-Ethoxycarbonyl cyclopentanone | Loxoprofen precursor | Synthesis of Loxoprofen |

This table is illustrative of the general synthetic strategies and may not represent a direct, single-step reaction.

The role of 3-(4-methylphenyl)propanoyl chloride as an intermediate extends to the broader class of NSAIDs. The phenylpropanoic acid structure is a common feature in many NSAIDs, including Ibuprofen and Naproxen. While direct synthesis of these specific drugs may utilize different starting materials, the synthetic principles often overlap. The reaction of acyl chlorides with aromatic compounds is a fundamental step in building the core structure of these drugs. youtube.comlibretexts.orglumenlearning.comchemguide.co.uk

Research into novel NSAIDs often explores derivatives of existing drugs to enhance efficacy or reduce side effects. In these synthetic explorations, compounds like 3-(4-methylphenyl)propanoyl chloride can serve as valuable starting points for creating new chemical entities with potential anti-inflammatory properties.

Reagent in Agrochemical and Industrial Chemical Production

The synthesis of many pesticides and herbicides involves the creation of complex organic molecules where acyl chlorides can be used to introduce specific functional groups. However, a direct link between 3-(4-methylphenyl)propanoyl chloride and the production of commercially significant pesticides or herbicides is not prominently reported in available scientific and patent literature. General synthetic pathways for some herbicides do involve propanoyl chloride derivatives, but not specifically the 3-(4-methylphenyl) variant. researchgate.netgoogle.comgoogle.comnih.govresearchgate.net

Similarly, in the dye and textile industry, acyl chlorides are used as intermediates to create dye molecules and textile auxiliaries. sciencemadness.org These reactions often involve the acylation of aromatic compounds to produce chromophores or to attach functional groups that enhance the dye's properties. Despite the theoretical applicability, there is a lack of specific documented instances of 3-(4-methylphenyl)propanoyl chloride being used in the synthesis of commercial dyes or textile auxiliaries.

Construction of Complex Molecular Architectures

The construction of complex molecular architectures is a cornerstone of modern organic synthesis, and 3-(4-methylphenyl)propanoyl chloride is a valuable tool in this endeavor. Its primary utility lies in its ability to participate in Friedel-Crafts acylation reactions. youtube.comlibretexts.orglumenlearning.comchemguide.co.ukchemguide.co.uk This reaction allows for the attachment of the 3-(4-methylphenyl)propanoyl group to an aromatic ring, a key step in building more complex and often polycyclic systems.

The general mechanism of a Friedel-Crafts acylation involving an acyl chloride like 3-(4-methylphenyl)propanoyl chloride is depicted below:

| Step | Description |

| 1. Formation of Acylium Ion | The acyl chloride reacts with a Lewis acid catalyst (e.g., AlCl₃) to form a highly reactive acylium ion. |

| 2. Electrophilic Attack | The acylium ion acts as an electrophile and attacks an aromatic ring, breaking its aromaticity to form a carbocation intermediate. |

| 3. Deprotonation | A base removes a proton from the carbocation, restoring the aromaticity of the ring and resulting in the final acylated product. |

This reaction is fundamental in organic synthesis and provides a reliable method for creating carbon-carbon bonds and introducing keto-functionalities into aromatic systems. The resulting ketones can then be further modified through a variety of reactions, such as reductions or additions, to build even more complex and functionally diverse molecules. youtube.comchemguide.co.uk

Heterocyclic System Construction (e.g., Quinoxaline and Pyridopyridazine Derivatives)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. While direct reactions involving 3-(4-Methylphenyl)propanoyl chloride for the construction of quinoxalines and pyridopyridazines are not extensively documented, its role as a precursor to essential building blocks is chemically plausible and follows established synthetic principles.

Quinoxaline Derivatives: Quinoxalines are typically synthesized through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govorientjchem.org 3-(4-Methylphenyl)propanoyl chloride can be used to generate the required dicarbonyl intermediate. A feasible synthetic pathway involves a two-step process:

Friedel-Crafts Acylation: The acyl chloride first reacts with an appropriate aromatic substrate to form a ketone.

Oxidation: The α-carbon adjacent to the carbonyl group is then oxidized to yield a 1,2-dicarbonyl compound. This intermediate can subsequently react with a derivative of o-phenylenediamine to undergo cyclocondensation, forming the quinoxaline ring.

The general scheme for this proposed synthesis is outlined below.

| Step | Reaction | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Acylation | 3-(4-Methylphenyl)propanoyl chloride, Benzene | AlCl₃ | 1-Phenyl-3-(p-tolyl)propan-1-one |

| 2 | α-Oxidation | 1-Phenyl-3-(p-tolyl)propan-1-one | SeO₂, Dioxane, Reflux | 1-Phenyl-3-(p-tolyl)propane-1,2-dione |

| 3 | Cyclocondensation | 1-Phenyl-3-(p-tolyl)propane-1,2-dione, o-Phenylenediamine | Acetic Acid, Ethanol | 2-(2-(p-Tolyl)ethyl)-3-phenylquinoxaline |

Pyridopyridazine Derivatives: The construction of the pyridopyridazine skeleton can be achieved through various cyclization strategies, often starting from substituted pyridines or pyridazines. mdpi.comresearchgate.net A plausible route utilizing 3-(4-Methylphenyl)propanoyl chloride would involve its conversion into a β-ketoester or a 1,3-diketone. This intermediate possesses the necessary functionality to react with a hydrazine derivative, leading to the formation of a pyridazinone ring fused to a pyridine (B92270) core. For instance, the acyl chloride could be used to acylate a pyridine-based active methylene compound, followed by cyclization with hydrazine to construct the fused heterocyclic system.

Synthesis of 1,3-Diketones

A notable application of 3-(4-Methylphenyl)propanoyl chloride's precursor, 3-(4-methylphenyl)propionic acid, is in the synthesis of cyclic 1,3-diketones through an intramolecular self-acylation reaction. This transformation is typically performed by activating the carboxylic acid in situ with trifluoroacetic anhydride (TFAA), followed by cyclization catalyzed by a superacid like trifluoromethanesulfonic acid (TfOH). This method provides an efficient route to 2-acyl-indan-1-one derivatives.

The reaction proceeds through several stages:

Activation: The parent carboxylic acid reacts with TFAA to form a highly reactive mixed anhydride.

Intramolecular Acylation (Friedel-Crafts): The activated acyl group undergoes an intramolecular electrophilic aromatic substitution onto its own phenyl ring to form an indan-1-one intermediate.

Intermolecular Acylation: The enol or enolate of the newly formed indan-1-one is then acylated by another molecule of the mixed anhydride.

This sequence results in the formation of 2-[1-Oxo-3-(4-methylphenyl)propyl] substituted indan-1-one, a complex 1,3-diketone. Research has shown that the ratio of the catalyst (TfOH) to the acylating agent is crucial; lower concentrations of the superacid favor the formation of the 1,3-diketone, whereas higher concentrations tend to yield the simple cyclized indan-1-one as the major product.

The table below summarizes findings from related studies on the self-acylation of 3-phenylpropionic acid, which serves as a model for the behavior of its 4-methylphenyl analogue.

| Entry | Reactant | Molar Ratio (Acid:TFAA:TfOH) | Time (h) | Product (Yield %) |

| 1 | 3-Phenylpropionic acid | 1 : 6 : 0.5 | 2.0 | 2-(3-Phenyl-1-oxopropyl)indan-1-one (80%) |

| 2 | 3-Phenylpropionic acid | 1 : 6 : 1.0 | 2.0 | 2-(3-Phenyl-1-oxopropyl)indan-1-one (16%) |

| 3 | 3-Phenylpropionic acid | 1 : 6 : 1.5 | 0.5 | Indan-1-one (94%) |

Generation of Propiophenone Derivatives

The most direct application of 3-(4-Methylphenyl)propanoyl chloride is in the synthesis of propiophenone derivatives via the Friedel-Crafts acylation reaction. nih.govorganic-chemistry.org This classic electrophilic aromatic substitution involves the reaction of the acyl chloride with an aromatic compound, such as benzene or toluene, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). pearson.com

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of 3-(4-Methylphenyl)propanoyl chloride and AlCl₃. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and, after rearomatization, the corresponding aryl ketone.

When benzene is used as the substrate, the reaction yields 1-phenyl-3-(4-methylphenyl)propan-1-one, a substituted propiophenone. This reaction is highly efficient for producing mono-acylated products because the resulting ketone is less reactive than the starting arene, thus preventing further acylation. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 3-(4-Methylphenyl)propanoyl chloride | Benzene | Aluminum Chloride (AlCl₃) | Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂) | 1-Phenyl-3-(4-methylphenyl)propan-1-one |

| 3-(4-Methylphenyl)propanoyl chloride | Toluene | Aluminum Chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) | 1-(p-Tolyl)-3-(p-tolyl)propan-1-one |

Spectroscopic and Computational Characterization of 3 4 Methylphenyl Propanoyl Chloride and Its Derivatives

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable for determining the structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, methods such as NMR, IR, and UV-Vis spectroscopy provide detailed information about the connectivity of atoms and the nature of the chemical bonds within 3-(4-Methylphenyl)propanoyl chloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the local electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(4-Methylphenyl)propanoyl chloride is expected to show distinct signals corresponding to the aromatic protons of the p-tolyl group, the methylene (-CH₂-) protons of the propyl chain, and the methyl (-CH₃) protons. Based on analogous structures like 3-(p-Tolyl)propionic acid, the aromatic protons typically appear as two doublets in the range of δ 7.0-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring. docbrown.info The methyl protons on the ring are expected to produce a singlet at approximately δ 2.3 ppm. The two methylene groups form an A₂B₂ system, appearing as two triplets. The methylene group adjacent to the aromatic ring (C₃-H₂) would likely resonate around δ 2.9-3.1 ppm, while the methylene group alpha to the highly electron-withdrawing acyl chloride group (C₂-H₂) would be significantly deshielded, appearing further downfield, estimated in the range of δ 3.2-3.4 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. masterorganicchemistry.com For 3-(4-Methylphenyl)propanoyl chloride, eight distinct signals are anticipated. The most downfield signal corresponds to the carbonyl carbon of the acyl chloride, which is typically found in the range of δ 170-180 ppm. chemguide.co.uk The aromatic carbons are expected between δ 128-140 ppm, with the carbon bearing the methyl group (C-4') and the carbon attached to the propyl chain (C-1') showing distinct shifts. libretexts.org The carbon of the methyl group on the ring would appear at the most upfield position, around δ 20-22 ppm. The two methylene carbons are expected in the alkyl region, with the carbon alpha to the carbonyl (C-2) being more deshielded (estimated δ 45-50 ppm) than the carbon adjacent to the aromatic ring (C-3, estimated δ 30-35 ppm). chemguide.co.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(4-Methylphenyl)propanoyl Chloride

| Assignment | Predicted ¹H NMR (ppm) | Predicted Multiplicity | Predicted ¹³C NMR (ppm) |

| C=O | - | - | 170-180 |

| C-2 (-CH₂COCl) | 3.2-3.4 | Triplet | 45-50 |

| C-3 (Ar-CH₂) | 2.9-3.1 | Triplet | 30-35 |

| Aromatic C-H | 7.0-7.3 | Two Doublets | 128-130 |

| Aromatic C-ipso | - | - | 135-140 |

| Aromatic C-CH₃ | - | - | 136-142 |

| Ring -CH₃ | 2.3 | Singlet | 20-22 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-(4-Methylphenyl)propanoyl chloride is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretch of the acyl chloride functional group. chemguide.co.uk Due to the high electronegativity of the chlorine atom, this peak appears at a significantly higher wavenumber than carbonyls in ketones or carboxylic acids, typically in the range of 1785–1815 cm⁻¹. chemguide.co.ukpharmacompass.com

Other expected absorption bands include:

C-H stretching (aromatic): Weak to medium bands just above 3000 cm⁻¹ (e.g., 3010-3050 cm⁻¹).

C-H stretching (aliphatic): Medium to strong bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C stretching (aromatic): Medium, sharp bands in the 1600-1450 cm⁻¹ region.

C-Cl stretching: A strong band in the fingerprint region, typically between 600-800 cm⁻¹.

The presence of the intense peak around 1800 cm⁻¹ is a key diagnostic feature for the acyl chloride moiety. pharmacompass.com

Table 2: Characteristic IR Absorption Frequencies for 3-(4-Methylphenyl)propanoyl Chloride

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Acyl Chloride | 1785 - 1815 | Strong, Sharp |

| C-H Stretch | Aromatic | 3010 - 3050 | Medium to Weak |

| C-H Stretch | Aliphatic (-CH₂, -CH₃) | 2850 - 2960 | Medium to Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-Cl Stretch | Acyl Chloride | 600 - 800 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The chromophore in 3-(4-Methylphenyl)propanoyl chloride is the p-tolyl group. Aromatic systems typically exhibit strong absorptions in the UV region due to π → π* transitions. For a substituted benzene ring like the p-tolyl group, two primary absorption bands are expected: the E2-band around 200-220 nm and the B-band, which is weaker and appears at longer wavelengths, typically around 250-280 nm. The presence of the alkyl substituent and the propanoyl chloride side chain may cause a slight bathochromic (red) shift in these absorption maxima compared to unsubstituted benzene.

X-ray Crystallography in Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can be mathematically transformed into a model of the electron density and, consequently, the atomic positions.

While a specific crystal structure for 3-(4-Methylphenyl)propanoyl chloride has not been reported in the surveyed literature, an X-ray crystallographic analysis would provide invaluable data. It would unambiguously determine bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the solid state. Key structural questions that could be answered include the planarity of the acyl chloride group, the orientation of the propyl chain relative to the aromatic ring, and the nature of intermolecular interactions (e.g., C-H···O or π-π stacking) that dictate the crystal packing. Such insights are crucial for understanding solid-state reactivity and physical properties.

Theoretical and Computational Chemistry Studies

Computational chemistry provides a powerful complement to experimental data, allowing for the investigation of molecular properties that may be difficult to measure directly. Theoretical models can predict molecular geometries, spectroscopic properties, and electronic structures.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org For 3-(4-Methylphenyl)propanoyl chloride, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. These can be compared with experimental data if available.

Predict Spectroscopic Data: Calculate theoretical vibrational frequencies (IR) and NMR chemical shifts (¹H and ¹³C). Comparing these calculated spectra with experimental ones can aid in the assignment of complex signals and confirm the proposed structure.

Analyze Electronic Properties: DFT can be used to map the molecular electrostatic potential (MEP), identifying electron-rich and electron-poor regions of the molecule, which is crucial for predicting reactivity. Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's electronic transitions and its behavior as an electrophile or nucleophile. mdpi.com For an acyl chloride, the LUMO is typically centered on the carbonyl carbon, consistent with its high reactivity towards nucleophiles.

Computational studies on related p-tolyl systems and acyl chlorides have demonstrated the utility of DFT in accurately predicting these molecular properties, offering a deeper understanding of their chemical behavior. rsc.orgtcsedsystem.edu

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules, particularly their behavior in the presence of time-dependent electric or magnetic fields. wikipedia.org It is an extension of Density Functional Theory (DFT), which focuses on the ground electronic state, to describe excited states and time-dependent phenomena. mpg.denih.gov The fundamental concept of TD-DFT is that the time-dependent electron density of a many-body system can be determined from a fictitious non-interacting system, simplifying the complex many-body problem. wikipedia.orgmpg.de This approach has become a popular and relatively accurate method for calculating absorption spectra and other properties of medium to large-sized molecules. nih.gov

In the context of 3-(4-Methylphenyl)propanoyl chloride, TD-DFT calculations can provide significant insights into its electronic transitions. The method calculates the poles in the response of the ground state density to a time-varying applied electric field, which correspond to electronic excitation energies. q-chem.com These calculations allow for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths at which the molecule absorbs light.

The primary electronic transitions of interest in a molecule like 3-(4-Methylphenyl)propanoyl chloride involve the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals. Typically, these are π → π* and n → π* transitions associated with the carbonyl group and the aromatic ring. The π → π* transitions, involving electrons from the pi-bonding orbitals of the C=O group and the benzene ring, are generally of high intensity. The n → π* transitions involve the non-bonding lone pair electrons on the oxygen atom of the carbonyl group and are typically of lower intensity.

A typical TD-DFT calculation for 3-(4-Methylphenyl)propanoyl chloride would predict the key electronic transitions, their corresponding excitation energies, and oscillator strengths, which relate to the intensity of the absorption peaks.

Table 1: Predicted Electronic Transitions for 3-(4-Methylphenyl)propanoyl Chloride via TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| n → π* | 5.25 | 236 | 0.002 |

| π → π* | 5.89 | 211 | 0.150 |

| π → π* (aromatic) | 6.38 | 194 | 0.850 |

Note: The data in this table is representative of typical values obtained for similar aromatic acyl chlorides and is intended for illustrative purposes.

These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of the molecule and its derivatives.

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), provides profound insights into the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, thereby elucidating the step-by-step pathway of a chemical transformation. mdpi.com For acyl chlorides like 3-(4-Methylphenyl)propanoyl chloride, which are known for their high reactivity, computational studies can clarify the nuances of their reaction mechanisms, such as nucleophilic acyl substitution. taylorandfrancis.com

The reaction of 3-(4-Methylphenyl)propanoyl chloride with a nucleophile (Nu⁻) is a classic example of a nucleophilic acyl substitution reaction. Computational modeling can be used to investigate the two plausible pathways: a direct SN2-like displacement of the chloride or, more commonly, a stepwise mechanism involving a tetrahedral intermediate. wikipedia.org

The stepwise mechanism can be detailed as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbon atom is sp³ hybridized.

Chloride Elimination: The tetrahedral intermediate is typically a high-energy species. It collapses by reforming the carbon-oxygen double bond and eliminating the chloride ion, which is an excellent leaving group.

DFT calculations can model the geometry and energy of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products. The computed energy profile reveals the activation barriers for each step, allowing chemists to understand the kinetics of the reaction. For instance, modeling can confirm that the formation of the tetrahedral intermediate is the rate-determining step. Such mechanistic studies have been successfully applied to understand the reactivity of various acyl chlorides. kingston.ac.uk

Table 2: Calculated Relative Energies for the Reaction of 3-(4-Methylphenyl)propanoyl Chloride with a Generic Nucleophile (Nu⁻)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 3-(4-Methylphenyl)propanoyl chloride + Nu⁻ | 0.0 |

| TS1 | Transition state for nucleophilic attack | +12.5 |

| Intermediate | Tetrahedral intermediate | -5.8 |

| TS2 | Transition state for chloride elimination | +8.2 |

| Products | Substituted product + Cl⁻ | -25.0 |

Note: The energy values are hypothetical and serve to illustrate a typical reaction profile for a nucleophilic acyl substitution.

These computational insights are crucial for optimizing reaction conditions and for designing new synthetic methodologies involving 3-(4-Methylphenyl)propanoyl chloride and its derivatives.

Prediction of Reaction Viability and Selectivity

Beyond mechanistic elucidation, computational chemistry is a powerful predictive tool for assessing the viability of a proposed reaction and for forecasting its selectivity. nih.gov Using methods like DFT, it is possible to calculate the activation energies for competing reaction pathways, which allows for the prediction of the major product under a given set of conditions. mdpi.com This predictive capability is especially valuable in complex organic synthesis where multiple reactive sites may be present, leading to issues of chemo-, regio-, or stereoselectivity.

For derivatives of 3-(4-Methylphenyl)propanoyl chloride, particularly those with additional functional groups on the aromatic ring, the question of regioselectivity in reactions like Friedel-Crafts acylation is paramount. If the aromatic ring of a substrate molecule has multiple positions available for substitution, computational modeling can predict which position is most likely to be acylated by 3-(4-Methylphenyl)propanoyl chloride.

The prediction is based on calculating the activation energy for the attack at each potential site. The pathway with the lowest activation energy barrier will be kinetically favored and will correspond to the major product. mdpi.com Factors influencing this selectivity include steric hindrance and the electronic effects of existing substituents on the aromatic ring.

Consider the acylation of a substituted aromatic compound where ortho, meta, and para positions are available. DFT calculations can determine the transition state energies for the acylation at each of these positions.

Table 3: Predicted Activation Energies and Product Ratios for a Friedel-Crafts Acylation Reaction

| Position of Attack | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (%) |

|---|---|---|

| Ortho | 22.5 | 5 |

| Meta | 25.1 | <1 |

| Para | 20.8 | 94 |

Note: The data presented is illustrative, demonstrating how computational results can be used to predict regioselectivity in the reactions of 3-(4-Methylphenyl)propanoyl chloride.

Such predictive studies significantly reduce the need for extensive experimental screening, saving time and resources in the discovery and development of new chemical entities and materials. nih.govchemrxiv.org The synergy between computational prediction and experimental validation is a cornerstone of modern chemical research.

Emerging Methodologies and Future Research Directions

Catalytic Strategies in Transformations Involving Acyl Chlorides

The development of novel catalytic systems is expanding the synthetic utility of acyl chlorides beyond their traditional role as simple acylating agents. These modern strategies enable unique transformations that were previously challenging to achieve.

Transition metal catalysis has become a powerful tool for the functionalization of otherwise inert C-H bonds. researchgate.net Acyl chlorides can serve as coupling partners in these reactions, often through a decarbonylative pathway where the -COCl group is cleaved, and the remaining organic fragment is coupled to a substrate. acs.org

Rhodium(I) catalysts, for instance, have been shown to facilitate the regioselective functionalization of aromatic C-H bonds using acyl chlorides as coupling partners. acs.org This process involves a decarbonylative C-H activation, allowing for the formation of new C-C bonds without the need for pre-functionalized substrates. acs.org Similarly, palladium catalysts are effective in decarbonylative cross-coupling reactions, converting aroyl chlorides into a variety of products, including biaryls and aryl chlorides. nih.govacs.org While many examples focus on aroyl chlorides, the principles could be extended to aliphatic acyl chlorides like 3-(4-Methylphenyl)propanoyl chloride, potentially enabling novel C-C bond formations.

A proposed catalytic cycle for a rhodium-catalyzed decarbonylative C-H activation is shown below:

Table 1: Proposed Mechanism for Rhodium-Catalyzed Decarbonylative C-H Activation

| Step | Description |

| 1. Oxidative Addition | The Rh(I) catalyst undergoes oxidative addition to the acyl chloride (R-COCl), forming a Rh(III)-acyl intermediate. |

| 2. Decarbonylation | The Rh(III)-acyl intermediate eliminates carbon monoxide (CO) to form a Rh(III)-alkyl/aryl species. |

| 3. C-H Activation | The Rh(III) species coordinates to the C-H bond of the substrate, followed by C-H activation to form a new C-Rh bond and release HCl. |

| 4. Reductive Elimination | The two organic fragments on the rhodium center couple and reductively eliminate to form the final product and regenerate the Rh(I) catalyst. |

This table outlines the key steps in a generalized rhodium-catalyzed decarbonylative C-H activation pathway.

Visible-light photoredox catalysis has emerged as a mild and powerful method for generating reactive intermediates. nih.govthieme-connect.com Acyl chlorides can be converted into acyl radicals under these conditions through single-electron transfer (SET) processes. nih.govthieme-connect.com These acyl radicals are versatile intermediates that can participate in a wide range of transformations that are often difficult to achieve through traditional methods. nih.govthieme-connect.comnih.gov

The generation of acyl radicals from acyl chlorides can be achieved using various photocatalysts, including iridium and ruthenium complexes, as well as organic dyes. nih.govthieme-connect.comnih.gov Once formed, these radicals can undergo addition to alkenes and alkynes, couple with other radical species, or participate in radical-polar crossover reactions. nih.govthieme-connect.comnih.gov For a compound like 3-(4-Methylphenyl)propanoyl chloride, this methodology could open up new avenues for its incorporation into complex molecules under very mild reaction conditions. nih.govthieme-connect.comnih.gov A dual catalysis approach, combining photoredox catalysis with another catalytic cycle, such as nickel catalysis, has proven particularly effective for cross-coupling reactions involving acyl chlorides and organoboron reagents. acs.orgsemanticscholar.org

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. researchgate.net In the context of acylation reactions with acyl chlorides, PTC can enhance reaction rates and yields by transporting a nucleophile from an aqueous or solid phase into an organic phase where the acyl chloride is dissolved. researchgate.net

This method is particularly useful for the synthesis of esters and amides from alcohols and amines that may have limited solubility in the organic solvent. researchgate.net A phase-transfer catalyst, such as a quaternary ammonium salt, forms an ion pair with the nucleophile, which is then soluble in the organic phase and can readily react with the acyl chloride. researchgate.net This technique offers advantages such as mild reaction conditions, the use of inexpensive reagents, and simplified workup procedures.

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. rochester.edu This technology offers significant advantages over traditional batch processing, particularly for reactions involving hazardous reagents or intermediates, such as acyl chlorides and the chemicals used to produce them (e.g., thionyl chloride, phosgene). rochester.eduacs.org

The synthesis of acyl chlorides from carboxylic acids using reagents like thionyl chloride or oxalyl chloride often produces corrosive and toxic gaseous byproducts like HCl and SO₂. rochester.edu In a flow reactor, the small reactor volume and high surface-area-to-volume ratio allow for excellent control over reaction temperature and mixing, minimizing the risk of runaway reactions. nih.govacs.org Furthermore, gaseous byproducts can be safely vented or neutralized in-line. mdpi.com

The in-situ generation and immediate consumption of 3-(4-Methylphenyl)propanoyl chloride in a continuous flow system would be a significant advancement. researchgate.netresearchgate.net A stream of 3-(4-methylphenyl)propanoic acid could be mixed with a chlorinating agent in one reactor module to form the acyl chloride, which would then immediately flow into a second module to react with a nucleophile. researchgate.netresearchgate.net This approach enhances safety by minimizing the accumulation of the reactive acyl chloride intermediate and can lead to higher purity products and more efficient processes, making it highly attractive for industrial-scale production. nih.gov

Stereoselective Synthesis Utilizing Chiral Auxiliaries

Achieving stereocontrol is a central goal in modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. nih.govresearchgate.net Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgethz.ch After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.orgethz.ch

For a molecule like 3-(4-Methylphenyl)propanoyl chloride, a chiral auxiliary could be used to control the stereochemistry of reactions at the α-carbon (the carbon adjacent to the carbonyl group). The acyl chloride can be reacted with a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral imide. wikipedia.orgsantiago-lab.com

Table 2: Example of Chiral Auxiliary Application

| Step | Description | Example Auxiliary |

| 1. Attachment | 3-(4-Methylphenyl)propanoyl chloride is reacted with a chiral auxiliary to form a new, chiral molecule. | (R)-4-phenyloxazolidin-2-one |

| 2. Diastereoselective Reaction | The chiral auxiliary sterically directs the approach of a reagent to one face of the molecule. For example, enolization followed by alkylation at the α-carbon proceeds with high diastereoselectivity. | Alkylation of the corresponding lithium enolate with an alkyl halide. |

| 3. Cleavage | The chiral auxiliary is removed from the product, yielding an enantiomerically enriched α-substituted carboxylic acid derivative. | Hydrolysis with lithium hydroxide. |

This table illustrates a general workflow for using a chiral auxiliary to achieve stereoselective functionalization of a propanoyl system.

The bulky substituents on the chiral auxiliary create a sterically hindered environment that forces the incoming electrophile to attack from the less hindered face of the enolate, leading to the formation of one diastereomer in preference to the other. wikipedia.orgnih.gov Subsequent cleavage of the auxiliary provides access to enantiomerically enriched products that would be difficult to obtain otherwise. This strategy is widely used in asymmetric aldol reactions, alkylations, and other C-C bond-forming reactions. wikipedia.orgyoutube.com

Q & A

Q. Q1. What are the standard synthetic protocols for preparing 3-(4-methylphenyl)propanoyl chloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves reacting 3-(4-methylphenyl)propanoic acid with thionyl chloride (SOCl₂) under reflux conditions. Key parameters include:

- Molar Ratios : A 1:1.2 ratio of acid to SOCl₂ ensures complete conversion .

- Solvent Choice : Anhydrous dichloromethane or toluene minimizes side reactions .

- Temperature Control : Maintain reflux at 40–60°C to avoid decomposition of the acyl chloride product .

- Purification : Distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) yields high-purity product .

Q. Q2. What analytical techniques are critical for characterizing 3-(4-methylphenyl)propanoyl chloride, and how are structural ambiguities resolved?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methylphenyl group (δ ~2.3 ppm for CH₃) and acyl chloride carbonyl (δ ~175 ppm) .

- FT-IR : A strong C=O stretch at ~1800 cm⁻¹ and C-Cl at ~750 cm⁻¹ validate the functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes the molecular ion peak ([M+H]⁺ at m/z 196.05) from impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) .

Q. Q3. What safety protocols are essential for handling 3-(4-methylphenyl)propanoyl chloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and full-face shields are mandatory due to its corrosive nature .

- Ventilation : Use fume hoods to prevent inhalation of vapors (TLV: 0.1 ppm) .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

- Storage : Store in airtight, amber glass bottles under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. Q4. How can researchers address unexpected byproduct formation during the synthesis of 3-(4-methylphenyl)propanoyl chloride, particularly oxidative condensation products?

Methodological Answer: In cases where thionyl chloride induces redox side reactions (e.g., formation of biphenyl derivatives), consider:

- Reducing Agents : Add catalytic amounts of DMF (0.1–1 mol%) to suppress oxidative pathways .

- Reaction Monitoring : Use in-situ FT-IR to detect early-stage intermediates and adjust reaction time .

- Alternative Reagents : Replace SOCl₂ with oxalyl chloride [(COCl)₂], which minimizes redox side reactions due to its lower oxidizing potential .

Q. Q5. How can computational methods guide the design of bioactive derivatives of 3-(4-methylphenyl)propanoyl chloride?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities of acyl chloride derivatives with target enzymes (e.g., proteases) .

- QSAR Modeling : Correlate electronic parameters (Hammett σ values of substituents) with biological activity to prioritize synthetic targets .

- DFT Calculations : Optimize transition states for nucleophilic acyl substitution to predict reactivity trends (e.g., with amines or alcohols) .

Q. Q6. What strategies mitigate hydrolytic degradation of 3-(4-methylphenyl)propanoyl chloride in aqueous biological assays?

Methodological Answer:

- Stabilization via Solubilization : Prepare stock solutions in anhydrous DMSO or THF to limit water contact .

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy (λ = 230 nm) to quantify hydrolysis rates and adjust pH (optimal stability at pH 4–6) .

Data Contradiction Analysis

Q. Q7. How should researchers resolve discrepancies in reported melting points or spectral data for 3-(4-methylphenyl)propanoyl chloride?

Methodological Answer:

- Purity Verification : Reanalyze samples via DSC (Differential Scanning Calorimetry) to confirm melting points (reported range: 45–48°C) .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-substituted) to distinguish overlapping NMR signals .

- Interlaboratory Validation : Collaborate with multiple labs using standardized protocols (e.g., USP-NF guidelines) to reconcile spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.